An In-depth Technical Guide to Methyl 2-hydroxy-3-methylbenzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 2-hydroxy-3-methylbenzoate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Methyl 2-hydroxy-3-methylbenzoate (CAS No. 23287-26-5), a significant chemical intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the core chemical properties, spectroscopic signatures, synthetic methodologies, and key applications of this versatile molecule.
Core Chemical Identity and Physical Properties
Methyl 2-hydroxy-3-methylbenzoate, also known as Methyl 3-methylsalicylate or 2,3-Cresotic acid, methyl ester, is an aromatic ester with the chemical formula C₉H₁₀O₃.[1][2] Its structure, featuring a hydroxyl group and a methyl group ortho and meta, respectively, to the methyl ester on a benzene ring, imparts a unique reactivity profile that makes it a valuable precursor in various synthetic pathways.[3] The presence of both a hydroxyl and an ester functional group on the aromatic ring makes it a versatile building block.[3]
The physical state of Methyl 2-hydroxy-3-methylbenzoate is typically a clear, colorless to light yellow or pale brown liquid or a low-melting solid.[4][5] It is soluble in ethanol, fixed oils, and propylene glycol, but insoluble in water.[6][7]
Table 1: Physicochemical Properties of Methyl 2-hydroxy-3-methylbenzoate
| Property | Value | Reference(s) |
| CAS Number | 23287-26-5 | [2][4][6] |
| Molecular Formula | C₉H₁₀O₃ | [2][4] |
| Molecular Weight | 166.17 g/mol | [2][4] |
| Appearance | Clear colorless to yellow to pale brown liquid; Solid, Low Melting Solid | [4] |
| Purity | ≥96.0% - 98% | [5][8] |
| Refractive Index (@ 20°C) | 1.5310-1.5360 | [5] |
| Solubility | Soluble in ethanol, fixed oils, propylene glycol; Insoluble in water | [6][7] |
| InChI Key | SUHLUMKZPUMAFP-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)c1cccc(C)c1O | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of Methyl 2-hydroxy-3-methylbenzoate. The key spectral features are consistent with its molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. A broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. Additional peaks in the fingerprint region (~1500 to 400 cm⁻¹) are unique to the overall molecular structure.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of the related compound methyl salicylate (methyl 2-hydroxybenzoate) shows distinct signals that can be extrapolated to Methyl 2-hydroxy-3-methylbenzoate.[11] For Methyl 2-hydroxy-3-methylbenzoate, one would expect:
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A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.
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A singlet for the aromatic methyl group protons (-CH₃) around 2.3 ppm.
-
A singlet for the phenolic hydroxyl proton (-OH), which can be broad and its chemical shift is concentration-dependent.
-
Multiple signals in the aromatic region (6.8-7.8 ppm) corresponding to the three protons on the benzene ring.
¹³C NMR spectroscopy would further confirm the structure with distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring (including those bonded to the hydroxyl, methyl, and ester groups), and the methyl carbons.[12]
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 166.17. Fragmentation patterns would be consistent with the loss of moieties such as the methoxy group (-OCH₃) or the entire ester group.[13]
Synthesis and Reaction Pathways
Methyl 2-hydroxy-3-methylbenzoate is primarily synthesized through the esterification of its corresponding carboxylic acid, 3-Methylsalicylic acid.
Primary Synthetic Route: Fischer Esterification
The most direct and common laboratory-scale synthesis is the Fischer esterification of 3-Methylsalicylic acid with methanol, catalyzed by a strong acid like sulfuric acid.[14] This reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used.[14]
Caption: Fischer Esterification of 3-Methylsalicylic Acid.
Experimental Protocol: Synthesis of Methyl 2-hydroxy-3-methylbenzoate
This protocol is adapted from standard Fischer esterification procedures.[15][16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methylsalicylic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux: Heat the mixture to reflux and maintain for a period of 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methanol.
-
Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Chemical Reactivity and Stability
The reactivity of Methyl 2-hydroxy-3-methylbenzoate is governed by its three main components: the phenolic hydroxyl group, the methyl ester group, and the aromatic ring.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively.
-
Ester Group: The ester is susceptible to hydrolysis under either acidic or basic conditions to yield 3-Methylsalicylic acid and methanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. Reactions like halogenation and nitration are directed by these activating groups.
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